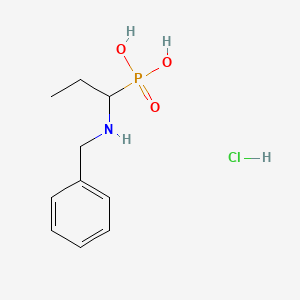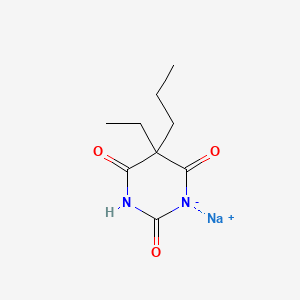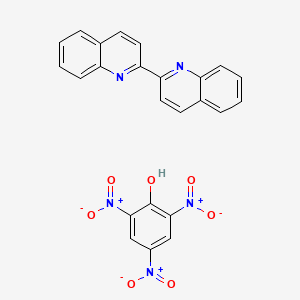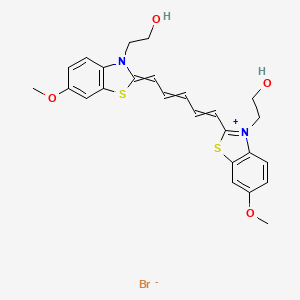
1-(Benzylamino)propylphosphonic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylamino)propylphosphonic acid;hydrochloride is a chemical compound known for its unique structure and properties It consists of a benzylamino group attached to a propylphosphonic acid moiety, with a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)propylphosphonic acid;hydrochloride typically involves the reaction of benzylamine with a suitable phosphonic acid derivative. One common method is the reaction of benzylamine with propylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylamino)propylphosphonic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The benzylamino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are conducted in the presence of a base or catalyst.
Major Products:
- Oxidation products include phosphonic acid derivatives.
- Reduction products are amine derivatives.
- Substitution reactions yield various substituted benzylamino derivatives .
Scientific Research Applications
1-(Benzylamino)propylphosphonic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Benzylamino)propylphosphonic acid;hydrochloride involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The phosphonic acid moiety can form strong interactions with metal ions or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Aminophosphonic acids: Compounds with similar phosphonic acid moieties but different amine groups.
Phosphonic acid derivatives: Compounds with variations in the alkyl or aryl groups attached to the phosphonic acid.
Uniqueness: 1-(Benzylamino)propylphosphonic acid;hydrochloride is unique due to its specific combination of benzylamino and propylphosphonic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
64715-33-9 |
|---|---|
Molecular Formula |
C10H17ClNO3P |
Molecular Weight |
265.67 g/mol |
IUPAC Name |
1-(benzylamino)propylphosphonic acid;hydrochloride |
InChI |
InChI=1S/C10H16NO3P.ClH/c1-2-10(15(12,13)14)11-8-9-6-4-3-5-7-9;/h3-7,10-11H,2,8H2,1H3,(H2,12,13,14);1H |
InChI Key |
ZTGDFSPOBBKHKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(NCC1=CC=CC=C1)P(=O)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)








![Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium](/img/structure/B14507982.png)
![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)
